molecular formula C23H22FN5O3 B2826719 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 922137-37-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2826719
CAS No.: 922137-37-9
M. Wt: 435.459
InChI Key: YFUJYIDZKYELSZ-UHFFFAOYSA-N
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Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a high-purity chemical compound designed for pharmaceutical and biochemical research applications. This specialized pyrazolopyrimidine derivative features a 2-fluorobenzyl group at the N-5 position and a unique 2-(o-tolyloxy)acetamide side chain extending from the pyrimidine ring system, contributing to its specific binding properties and research utility. The compound's molecular structure shares significant homology with known bioactive molecules in the pyrazolo[3,4-d]pyrimidinone class, particularly those investigated for their potential effects on coagulation factors and related enzymatic pathways . Researchers utilize this compound primarily as a key intermediate in the development of targeted therapeutic agents, especially those focusing on coagulation cascade modulation and blood coagulation factor inhibition . The presence of the fluorobenzyl moiety enhances membrane permeability and target binding affinity, while the tolyloxyacetamide side chain provides structural diversity for structure-activity relationship studies. The compound is provided with comprehensive analytical characterization including HPLC purity verification, mass spectrometry, and NMR spectroscopy to ensure batch-to-batch consistency and research reproducibility. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures should be followed, including the use of personal protective equipment and appropriate chemical storage conditions between 2-8°C as recommended for similar research compounds . Researchers should consult safety data sheets and implement all necessary precautions before using this material in laboratory settings.

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-16-6-2-5-9-20(16)32-14-21(30)25-10-11-29-22-18(12-27-29)23(31)28(15-26-22)13-17-7-3-4-8-19(17)24/h2-9,12,15H,10-11,13-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUJYIDZKYELSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution :

  • Fluorine atoms at the benzyl (target compound) or phenyl positions (e.g., chromen-4-one derivatives ) improve metabolic stability and binding specificity via electronegative interactions.
  • The absence of fluorine in the 2-methoxyphenyl acetamide analogue may reduce potency but enhance solubility due to the methoxy group.

Chromen-4-one substituents in confer extended π-π stacking capabilities, critical for interactions with hydrophobic kinase pockets.

Thermodynamic Properties :

  • Higher melting points (e.g., 302–304°C in ) correlate with crystalline stability, whereas lower values (e.g., 175–178°C in ) suggest conformational flexibility due to bulky sulfonamide groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

  • The compound’s synthesis typically involves multi-step protocols, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent functionalization. Key steps include:

  • Step 1 : Formation of the pyrazolo-pyrimidine core via cyclocondensation of substituted pyrazole-4-carboxamide with fluorobenzyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the ethyl-acetamide side chain via nucleophilic substitution or acylation, requiring controlled temperatures (60–80°C) to avoid decomposition .
  • Critical reagents : Sodium hydride (for deprotonation) and DMF (polar aprotic solvent) are often used .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzyl and o-tolyloxy groups) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₂₅H₂₃FN₅O₃) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core, though crystallization may require slow evaporation from DMSO/EtOH mixtures .

Q. What are the primary biological targets hypothesized for this compound?

  • The pyrazolo[3,4-d]pyrimidine scaffold is associated with kinase inhibition (e.g., JAK2, EGFR) due to ATP-binding site mimicry .
  • Fluorobenzyl and acetamide groups may enhance selectivity for cancer-related targets (e.g., FLT3 in leukemia) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across similar pyrazolo-pyrimidine derivatives?

  • Case Study : Anticancer activity discrepancies may arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., -F on benzyl) improve metabolic stability but may reduce solubility, affecting in vitro vs. in vivo results .
  • Use molecular docking to compare binding affinities against kinase isoforms (e.g., EGFR-T790M vs. wild-type) .
    • Methodology : Validate assays with orthogonal techniques (e.g., SPR for binding kinetics, Western blot for target modulation) .

Q. What strategies optimize the compound’s pharmacokinetic profile without altering its core structure?

  • Lipinski’s Rule Compliance : Introduce solubilizing groups (e.g., PEGylation of the acetamide) while retaining the fluorobenzyl moiety for target engagement .
  • Prodrug Design : Mask the 4-oxo group as a phosphate ester to enhance oral bioavailability .
  • In Silico Tools : Use ADMET Predictor™ or SwissADME to model logP, CYP450 interactions, and plasma protein binding .

Q. How do reaction conditions influence regioselectivity during pyrazolo-pyrimidine cyclization?

  • Temperature : Higher temperatures (>100°C) favor 1H-pyrazolo[3,4-d]pyrimidin-4-one over 3H-isomers due to thermodynamic control .
  • Catalyst : DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity by stabilizing transition states during ring closure .
  • Evidence : X-ray data from analogs (e.g., N-(4-chlorobenzyl) derivatives) confirm substitution patterns .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Delete hypothesized targets (e.g., FLT3) in cell lines to assess loss of compound activity .
  • Chemical Proteomics : Use immobilized compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • In Vivo PD Studies : Monitor phosphorylation of downstream kinases (e.g., STAT5) in xenograft models via immunohistochemistry .

Methodological Guidance for Data Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • 3D Spheroids : Mimic tumor microenvironments but may underreport efficacy due to poor compound penetration. Use:

  • Multiphoton Microscopy : Track compound distribution in spheroids .
  • Hypoxia Markers : Correlate activity with HIF-1α expression levels .

Q. What statistical models are appropriate for structure-activity relationship (SAR) studies of this compound?

  • Partial Least Squares (PLS) Regression : Relates substituent descriptors (e.g., Hammett σ) to bioactivity .
  • Machine Learning : Train random forest models on public datasets (e.g., ChEMBL) to predict off-target effects .

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